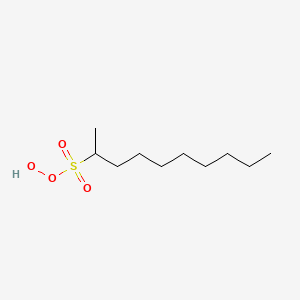![molecular formula C21H17NO4S B14276551 1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene CAS No. 137882-79-2](/img/structure/B14276551.png)
1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is “1,1’-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene.”
- It consists of two benzene rings connected by a central linker.
- The compound’s structure features a sulfonyl group (SO₂), a nitro group (NO₂), and a methyl group (CH₃).
- Its molecular formula is C₁₈H₂₂, and its molecular weight is approximately 238.37 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is via electrophilic aromatic substitution reactions on benzene rings.
Reaction Conditions: Sulfonation of benzene followed by nitration can yield the desired compound.
Industrial Production: While not commonly produced industrially, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to various reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions: Sulfuric acid (H₂SO₄) for sulfonation, and nitric acid (HNO₃) for nitration.
Major Products: The major product is the compound itself, with the sulfonyl and nitro groups attached to the benzene rings.
Scientific Research Applications
Chemistry: Used as a model compound for studying electrophilic aromatic substitution.
Biology: Limited applications; mainly used in chemical biology research.
Medicine: No significant medical applications reported.
Industry: Not widely used industrially.
Mechanism of Action
- The compound’s mechanism of action is not well-documented due to its limited applications.
- It likely interacts with cellular components through electrophilic reactions.
Comparison with Similar Compounds
Uniqueness: The combination of sulfonyl, nitro, and methyl groups distinguishes it.
Similar Compounds: None with precisely the same structure, but related compounds include other substituted benzenes.
Remember that this compound’s applications are relatively niche, and further research may uncover additional uses
Properties
CAS No. |
137882-79-2 |
|---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-methyl-4-(2-nitro-1,2-diphenylethenyl)sulfonylbenzene |
InChI |
InChI=1S/C21H17NO4S/c1-16-12-14-19(15-13-16)27(25,26)21(18-10-6-3-7-11-18)20(22(23)24)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
GLRHWOZNEUOCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


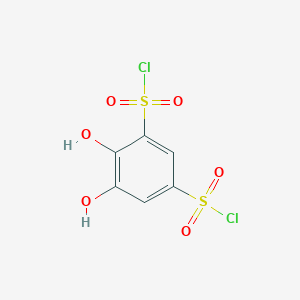

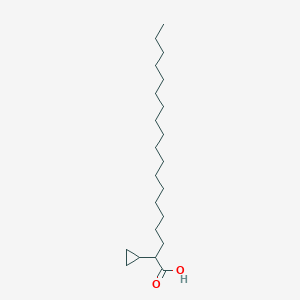
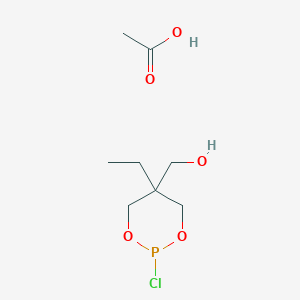

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
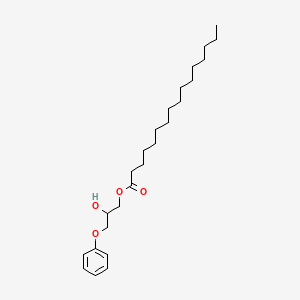
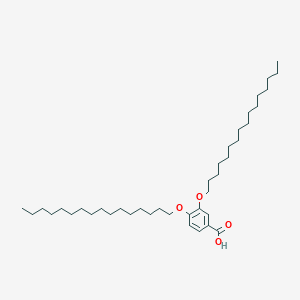

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
